(Dichlorophosphinyl)phosphorimidic trichloride
Description
Properties
CAS No. |
13966-08-0 |
|---|---|
Molecular Formula |
Cl5NOP2 |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
trichloro(dichlorophosphorylimino)-λ5-phosphane |
InChI |
InChI=1S/Cl5NOP2/c1-8(2,3)6-9(4,5)7 |
InChI Key |
FFYBUHAZPIPPGK-UHFFFAOYSA-N |
Canonical SMILES |
N(=P(Cl)(Cl)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichlorophosphinyl)phosphorimidic trichloride typically involves the reaction of phosphorus trichloride (PCl3) with ammonia (NH3) and chlorine (Cl2). The reaction proceeds as follows:
- Phosphorus trichloride reacts with ammonia to form phosphorimidic trichloride.
Initial Reaction: PCl3+NH3→
Biological Activity
(Dichlorophosphinyl)phosphorimidic trichloride, also known as a phosphoramidite compound, has garnered attention in biochemical research due to its potential applications in nucleic acid chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.
(Dichlorophosphinyl)phosphorimidic trichloride is characterized by its phosphorus-containing structure, which allows it to participate in various chemical reactions. Its reactivity is primarily attributed to the presence of multiple chlorine atoms and the phosphinyl group, making it an effective electrophile in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of (Dichlorophosphinyl)phosphorimidic trichloride is primarily linked to its interactions with nucleic acids. It serves as a precursor for the synthesis of phosphoramidite derivatives, which are commonly used in the preparation of oligonucleotides. These oligonucleotides can modulate gene expression and have therapeutic potential in various diseases.
1. Interaction with Nucleic Acids
Phosphoramidites are essential for synthesizing oligonucleotides through solid-phase synthesis techniques. The incorporation of (Dichlorophosphinyl)phosphorimidic trichloride into oligonucleotide synthesis enhances the stability and efficacy of these molecules against nucleolytic degradation, improving their pharmacokinetic properties .
2. Antisense Oligonucleotides
Research indicates that oligonucleotides synthesized from (Dichlorophosphinyl)phosphorimidic trichloride exhibit increased binding affinity to target RNA sequences. This characteristic is crucial for developing antisense therapies that can effectively silence specific genes associated with diseases such as cancer and viral infections .
Case Studies
Several studies have investigated the biological activity of (Dichlorophosphinyl)phosphorimidic trichloride and its derivatives:
Case Study 1: Enhanced Stability of Oligonucleotides
A study demonstrated that oligonucleotides modified with phosphorothioate linkages derived from (Dichlorophosphinyl)phosphorimidic trichloride showed significantly improved resistance to nucleolytic degradation compared to unmodified counterparts. This enhancement led to prolonged half-lives in biological systems, making them more effective for therapeutic applications .
Case Study 2: Antiviral Activity
Another investigation explored the antiviral properties of nucleoside phosphonate prodrugs synthesized using (Dichlorophosphinyl)phosphorimidic trichloride. The results indicated that these compounds exhibited potent activity against hepatitis C virus (HCV), showcasing their potential as antiviral agents .
Data Tables
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Phosphorothioate Oligonucleotides | Increased Stability | Enhanced resistance to nucleolytic degradation |
| 2 | Nucleoside Phosphonate Prodrugs | Antiviral Activity | Potent against HCV with low toxicity |
Scientific Research Applications
Scientific Research Applications
- Catalysis :
- Material Science :
- Corrosion Inhibition :
- Biomedical Applications :
Case Study 1: Catalytic Activity
A study explored the use of (Dichlorophosphinyl)phosphorimidic trichloride as a catalyst in the polymerization of specific monomers. The results indicated significant improvements in reaction rates and yields compared to traditional catalysts, highlighting its potential for industrial applications.
Case Study 2: Corrosion Resistance
In an experimental setup, coatings containing derivatives of (Dichlorophosphinyl)phosphorimidic trichloride were applied to steel samples. The treated samples exhibited a marked reduction in corrosion rates over a six-month period compared to untreated controls, demonstrating its effectiveness as a corrosion inhibitor.
Chemical Reactions Analysis
Alcoholysis: Substitution Reactions
(Dichlorophosphinyl)phosphorimidic trichloride reacts with alcohols (ROH) to form imidophosphoric esters. This reaction proceeds via nucleophilic substitution, where alkoxy groups replace chlorine atoms :
-
Primary Reaction :
-
Key Observations :
-
Temperature Dependence : Substitution occurs stepwise. At 22°C, mono- and di-substituted products dominate, while heating to 70–100°C promotes full substitution .
-
Rearrangement : Prolonged heating induces phosphoryl group rearrangement (PPR), converting the imidophosphoric structure (–N=P(OR)₂–O–) into an aminophosphonyl form (–NH–P(=O)(OR)₂) .
-
Table 1: ³¹P NMR Data for 2-Ethylhexyl Substitution Products
| Product | δ (ppm) | Assignment |
|---|---|---|
| Mono-substituted | −0.2 (d), −11.2 (d) | Cl₂P=N–POCl(OR) |
| Rearranged derivative | −5.2 (s) | –NH–PO(OR)₂ |
Hydrolysis
Hydrolysis with water produces hydrochloric acid (HCl) and phosphoryl derivatives:
-
Reaction Pathway :
-
Mechanism :
Reactivity with Amines
The compound reacts with amines (e.g., NH₃, RNH₂) to form phosphoramidate derivatives:
-
General Reaction :
-
Applications :
Condensation with Phosphorus Chlorides
(Dichlorophosphinyl)phosphorimidic trichloride serves as a precursor for polyphosphorus compounds:
Table 2: Oligomeric Products from Condensation with 2-Ethylhexanol
| Oligomer Size (P atoms) | MALDI-TOF m/z | Composition |
|---|---|---|
| 4 | 1029.1 | [C₄₈H₉₆N₄O₁₂P₄]H⁺ |
| 5 | 1275.6 | [C₆₀H₁₂₀N₅O₁₅P₅]Na⁺ |
Coordination Chemistry
The compound acts as a polydentate ligand for rare-earth elements (REEs):
-
Key Interaction : The phosphoryl oxygen and imino nitrogen atoms coordinate to REEs, enabling solvent extraction applications .
Mechanistic Insights
Comparison with Similar Compounds
Phosphorus Trichloride (PCl₃)
- Structure : Trigonal pyramidal (P³⁺ bonded to three Cl⁻).
- Molecular Weight : 137.33 g/mol .
- Reactivity: Hydrolyzes violently with water: $$ \text{PCl₃ + 3H₂O → H₃PO₃ + 3HCl} $$ Acts as a precursor for organophosphorus compounds (e.g., pesticides, flame retardants) .
- Physical Properties : Colorless fuming liquid with a boiling point of 76.1°C .
Comparison :
Phosphorus Oxychloride (POCl₃)
Comparison :
Phosphorus Pentachloride (PCl₅)
Comparison :
Triphenylantimony Trichloride (C₆H₅)₃SbCl₃
Comparison :
- The target compound lacks aromatic substituents, making it more reactive toward nucleophilic attack compared to triphenylantimony trichloride .
Data Table: Key Properties of Compared Compounds
*Inferred based on structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (dichlorophosphinyl)phosphorimidic trichloride, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving phosphorus trichloride derivatives. For example, base-catalyzed hydrolysis of phosphorimidic chlorides in anhydrous ethanol or propanol can yield alkyl phosphorimidates as intermediates . Purification often involves fractional distillation under inert atmospheres (e.g., nitrogen) to avoid hydrolysis. Analytical techniques like thin-layer chromatography (TLC) or gas chromatography (GC) with phosphorus-specific detectors are recommended for monitoring purity.
Q. How can structural characterization of (dichlorophosphinyl)phosphorimidic trichloride be performed using spectroscopic methods?
- Methodological Answer :
- 31P NMR : Key for identifying phosphorus environments. The central phosphorus atom in the imidic trichloride group typically resonates at δ 10–20 ppm, while the dichlorophosphinyl group appears upfield (δ -10 to 0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electron ionization (EI) can confirm molecular ions (e.g., m/z 381–517 for related phosphorimidic trichloride derivatives) .
- IR Spectroscopy : Look for P–Cl stretches (~500–600 cm⁻¹) and P=N vibrations (~1200–1300 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic pathways govern the base-catalyzed hydrolysis of (dichlorophosphinyl)phosphorimidic trichloride, and how do solvent systems influence product distribution?
- Methodological Answer : Hydrolysis proceeds via nucleophilic attack at the phosphorus center, forming a metaphosphorimidate intermediate. In ethanol or propanol, solvolysis yields alkyl phosphorimidates (e.g., ethyl or propyl derivatives) and dimethyl sulfide as byproducts .
- Experimental Design :
| Solvent | Major Product | Byproduct | Yield (%) |
|---|---|---|---|
| Ethanol | Ethyl phosphorimidate | Dimethyl sulfide | ~75% |
| Propanol | Propyl phosphorimidate | Dimethyl sulfide | ~68% |
- Contradiction Analysis : Discrepancies in yield may arise from trace moisture or incomplete solvolysis. Use Karl Fischer titration to quantify water content in solvents.
Q. How can researchers address challenges in handling (dichlorophosphinyl)phosphorimidic trichloride due to its reactivity and toxicity?
- Methodological Answer :
- Safety Protocols : Use gloveboxes or Schlenk lines under inert atmospheres. Avoid contact with protic solvents (e.g., water, alcohols) to prevent violent hydrolysis .
- Waste Management : Quench residual compound with cold, dry ammonia gas to form less toxic phosphoramidates.
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Cross-Validation : Combine 31P NMR, IR, and HRMS to confirm assignments. For example, if IR shows unexpected P=O stretches (indicating oxidation), repeat synthesis under stricter anhydrous conditions.
- Computational Modeling : Use density functional theory (DFT) to predict 31P NMR shifts and compare with experimental data .
Data Contradiction and Optimization
Q. How can researchers optimize reaction conditions when synthesizing derivatives of (dichlorophosphinyl)phosphorimidic trichloride?
- Methodological Answer :
- Temperature Control : Reactions at 20°C in hexane with boron trichloride yield higher selectivity compared to elevated temperatures .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance reaction rates. For example, AlCl₃ at 0.7 mL concentration maximizes complexation efficiency (absorbance = 0.7 a.u.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
